molecular formula C20H22ClN7 B2476771 3-(4-chlorophenyl)-6-[4-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperazin-1-yl]pyridazine CAS No. 2380087-16-9

3-(4-chlorophenyl)-6-[4-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperazin-1-yl]pyridazine

Cat. No.: B2476771
CAS No.: 2380087-16-9
M. Wt: 395.9
InChI Key: QEWXCETVWGJPII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-chlorophenyl)-6-[4-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperazin-1-yl]pyridazine is a complex organic compound that features a pyridazine core substituted with a chlorophenyl group and a piperazinyl group linked to a pyrrolo[2,1-c][1,2,4]triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-6-[4-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperazin-1-yl]pyridazine typically involves multi-step organic reactionsThe piperazinyl group is then attached via nucleophilic substitution, and finally, the pyrrolo[2,1-c][1,2,4]triazole moiety is introduced through cyclization reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-6-[4-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperazin-1-yl]pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

3-(4-chlorophenyl)-6-[4-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperazin-1-yl]pyridazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-6-[4-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways depend on the biological context and the specific targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(4-chlorophenyl)-6-[4-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperazin-1-yl]pyridazine apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development .

Properties

IUPAC Name

3-[[4-[6-(4-chlorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN7/c21-16-5-3-15(4-6-16)17-7-8-18(23-22-17)27-12-10-26(11-13-27)14-20-25-24-19-2-1-9-28(19)20/h3-8H,1-2,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEWXCETVWGJPII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NN=C(N2C1)CN3CCN(CC3)C4=NN=C(C=C4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.